molecular formula C9H7ClO4S B6158641 5-methoxy-1-benzofuran-7-sulfonyl chloride CAS No. 1780166-99-5

5-methoxy-1-benzofuran-7-sulfonyl chloride

Cat. No.: B6158641
CAS No.: 1780166-99-5
M. Wt: 246.7
InChI Key:
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Description

5-methoxy-1-benzofuran-7-sulfonyl chloride is a synthetic chemical compound that has garnered significant interest in scientific research due to its unique properties. This compound is characterized by the presence of a methoxy group at the 5-position, a benzofuran ring, and a sulfonyl chloride group at the 7-position. These structural features make it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-benzofuran-7-sulfonyl chloride typically involves the chlorination of 5-methoxy-1-benzofuran-7-sulfonic acid. Thionyl chloride (SOCl2) is commonly employed as the chlorinating agent in this reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the sulfonic acid to the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-1-benzofuran-7-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction Reactions: The benzofuran ring can undergo oxidation to form benzofuran-2,3-dione derivatives.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for the chlorination of sulfonic acids to form sulfonyl chlorides.

    Nucleophiles (Amines, Alcohols, Thiols): Used in substitution reactions to form various derivatives.

    Oxidizing Agents (e.g., Potassium Permanganate): Used for the oxidation of the benzofuran ring.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

5-methoxy-1-benzofuran-7-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-methoxy-1-benzofuran-7-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of target proteins, leading to various biological effects. The benzofuran ring contributes to the compound’s overall stability and bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-1-benzofuran-2-sulfonyl chloride
  • 5-methoxy-1-benzofuran-3-sulfonyl chloride
  • 5-methoxy-1-benzofuran-4-sulfonyl chloride

Uniqueness

5-methoxy-1-benzofuran-7-sulfonyl chloride is unique due to the specific positioning of the sulfonyl chloride group at the 7-position of the benzofuran ring. This positioning influences the compound’s reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

CAS No.

1780166-99-5

Molecular Formula

C9H7ClO4S

Molecular Weight

246.7

Purity

95

Origin of Product

United States

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